molecular formula C12H11N3O2 B1491863 Ethyl 6-(pyridin-2-yl)pyridazine-4-carboxylate CAS No. 2098092-42-1

Ethyl 6-(pyridin-2-yl)pyridazine-4-carboxylate

Cat. No. B1491863
CAS RN: 2098092-42-1
M. Wt: 229.23 g/mol
InChI Key: CLQJCNMNBAOCHV-UHFFFAOYSA-N
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Description

Ethyl 6-(pyridin-2-yl)pyridazine-4-carboxylate (E6PPC) is a novel compound that has been studied for its potential applications in scientific research. It is a small molecule that is highly soluble in water and can be easily synthesized in the laboratory. E6PPC has been studied for its ability to bind to and modulate the activity of a variety of proteins. It has been shown to have a range of biochemical and physiological effects that could be exploited for scientific research applications.

Scientific Research Applications

Antibacterial Activity

Ethyl pyridine-4-carboxylate, a related compound to Ethyl 6-(pyridin-2-yl)pyridazine-4-carboxylate, has been utilized in the synthesis of compounds with significant antibacterial properties. For instance, N-substituted aroyl pyridine-4-carbonyl hydrazines, derived from ethyl pyridine-4-carboxylate, showed promising antibacterial activity when tested against various bacteria, using ampicillin as a reference compound (Singh & Kumar, 2015).

Antimitotic and Cytotoxicity Studies

Alterations in the structure of compounds related to this compound, such as ethyl (1,2-dihydro-pyrido[3,4-b]pyrazin-7-yl)carbamates, have shown significant effects on cytotoxicity and the inhibition of mitosis in cancer research. These modifications at specific positions of the pyrazine ring indicated a notable impact on both in vitro and in vivo activity against lymphoid leukemia L1210 cells (Temple et al., 1991).

Antimicrobial Evaluation

In another research, ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, structurally similar to this compound, was used to synthesize new pyrimidine derivatives. Some of these derivatives exhibited promising antimicrobial properties upon evaluation (Farag, Kheder, & Mabkhot, 2008).

Antioxidant Activity

A study on ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, a compound with a similar structural framework, highlighted its potential in the synthesis of derivatives with remarkable antioxidant activity. These synthesized compounds were compared with ascorbic acid for their efficacy (Zaki et al., 2017).

Synthesis of Heterocyclic Compounds

Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate, structurally related to this compound, has been used in the synthesis of various heterocyclic compounds, such as diazanaphthalene and pyrazole derivatives, demonstrating the versatility of this class of compounds in chemical synthesis (Harb et al., 1989).

Water Oxidation Catalysts

Research involving similar compounds, such as the synthesis of Ru complexes with ligands derived from pyridazine, indicated their application in water oxidation, a critical process in energy conversion and storage. These complexes showed the capability to evolve oxygen, a fundamental reaction in artificial photosynthesis (Zong & Thummel, 2005).

properties

IUPAC Name

ethyl 6-pyridin-2-ylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-2-17-12(16)9-7-11(15-14-8-9)10-5-3-4-6-13-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQJCNMNBAOCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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